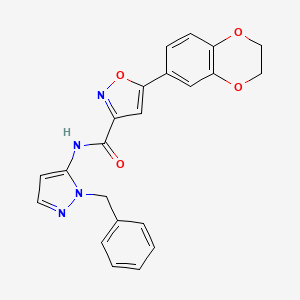

N-(1-benzyl-1H-pyrazol-5-yl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide

Description

“N-(1-benzyl-1H-pyrazol-5-yl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide” is a heterocyclic organic compound featuring a 1,2-oxazole core substituted with a 2,3-dihydro-1,4-benzodioxin group at the 5-position and a carboxamide group at the 3-position. The carboxamide is further functionalized with a 1-benzyl-1H-pyrazol-5-yl moiety. Its molecular weight is approximately 433.45 g/mol, with a calculated LogP of ~3.2, indicative of moderate lipophilicity .

Properties

Molecular Formula |

C22H18N4O4 |

|---|---|

Molecular Weight |

402.4 g/mol |

IUPAC Name |

N-(2-benzylpyrazol-3-yl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C22H18N4O4/c27-22(24-21-8-9-23-26(21)14-15-4-2-1-3-5-15)17-13-19(30-25-17)16-6-7-18-20(12-16)29-11-10-28-18/h1-9,12-13H,10-11,14H2,(H,24,27) |

InChI Key |

HKOXDNJNAAGZKN-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=CC=NN4CC5=CC=CC=C5 |

Origin of Product |

United States |

Biological Activity

N-(1-benzyl-1H-pyrazol-5-yl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound belongs to a class of pyrazole derivatives, which are known for their diverse pharmacological properties including anticancer, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Properties

The compound features a pyrazole ring linked to an oxazole moiety and a benzodioxin structure. Its molecular formula is , indicating a significant presence of nitrogen and oxygen atoms which are often involved in biological interactions.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit promising anticancer activities. For instance:

- Inhibition of mTORC1 : Related pyrazole derivatives have been shown to reduce mTORC1 activity and increase autophagy in cancer cells. This mechanism is crucial since mTORC1 plays a significant role in cell growth and proliferation, making it a target for cancer therapy .

- Selective Targeting : Some studies suggest that these compounds may selectively target cancer cells under metabolic stress, potentially sparing normal cells while disrupting the survival mechanisms of tumor cells .

Anti-inflammatory Effects

Compounds in the pyrazole family are also noted for their anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting specific enzymes or receptors involved in inflammation processes. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Neuroprotective Effects

Certain derivatives have demonstrated neuroprotective properties by modulating neurotransmitter systems and exhibiting antioxidant activities. This suggests potential applications in treating neurodegenerative diseases.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It could interact with various receptors, altering signaling pathways that lead to cell growth or apoptosis.

- Autophagy Regulation : By affecting autophagic flux, the compound may promote the degradation of damaged cellular components, which is beneficial in cancer therapy.

Research Findings and Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit substantial antimicrobial properties. Several studies have synthesized and evaluated related compounds against various pathogens:

- Antibacterial Activity : Compounds similar to N-(1-benzyl-1H-pyrazol-5-yl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .

- Antifungal Activity : The compound's derivatives have also been evaluated for antifungal properties, demonstrating activity against fungi such as Candida albicans and Aspergillus flavus. The MIC values for these compounds suggest they could serve as effective antifungal agents .

Anticancer Potential

The anticancer properties of pyrazole derivatives are well-documented. Studies have reported:

- Cytotoxicity : The compound has been shown to inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer), with IC50 values indicating significant cytotoxic effects .

- Mechanism of Action : Some derivatives have been identified as inhibitors of specific cancer-related enzymes such as B-Raf, which is implicated in several malignancies. This suggests a targeted approach in cancer therapy using these compounds .

Case Study 1: Antimicrobial Evaluation

A study involving the synthesis of novel pyrazole derivatives demonstrated their antimicrobial efficacy. The compounds were tested against a panel of bacterial strains and exhibited MIC values ranging from 0.0025 to 12.5 µg/mL, indicating strong antibacterial activity across multiple pathogens .

Case Study 2: Anticancer Activity Assessment

In another investigation, the anticancer activity of various pyrazole derivatives was assessed using in vitro assays. One compound showed an IC50 value of 0.011 µM against A549 cells, highlighting its potential as a lead compound for further development in cancer therapeutics .

Comparative Data Table

| Property/Activity | Value/Description |

|---|---|

| Chemical Formula | |

| Antibacterial MIC | 0.0025 - 12.5 µg/mL |

| Antifungal MIC | Variable; effective against C. albicans |

| Cytotoxicity (A549) | IC50 = 0.011 µM |

| B-Raf Inhibition | Significant activity observed |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several heterocyclic carboxamides, which share functional motifs but differ in core rings, substituents, or pharmacological profiles. Below is a comparative analysis based on structural and hypothetical pharmacological

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Findings:

Triazolopyrimidine (573931-20-1) and benzamide (381166-05-8) cores are associated with distinct target classes (e.g., adenosine receptors vs. cyclooxygenase), highlighting scaffold-dependent selectivity.

Substituent Effects :

- The benzodioxin group in the target compound and 741733-98-2 improves membrane permeability but increases LogP compared to thiophene -containing analogs like 535925-75-8 .

- The N-benzyl-pyrazole moiety in the target compound may enhance kinase inhibition through π-π stacking interactions, whereas the diazenylphenyl group in 381166-05-8 introduces photolytic instability.

Pharmacokinetic Profiles: Carboxamide-linked compounds (target, 741733-98-2) exhibit superior aqueous solubility compared to amine derivatives (535925-75-8), which may suffer from rapid hepatic clearance. The 4-chlorophenyl group in 573931-20-1 contributes to high adenosine receptor affinity but may increase off-target toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.